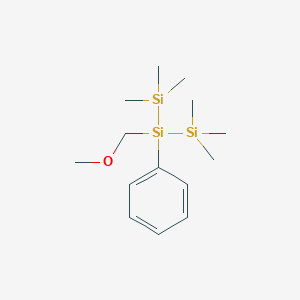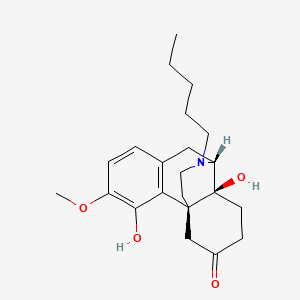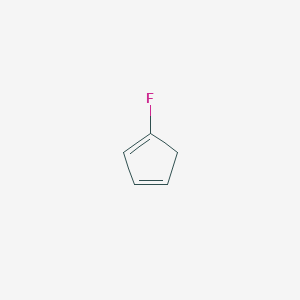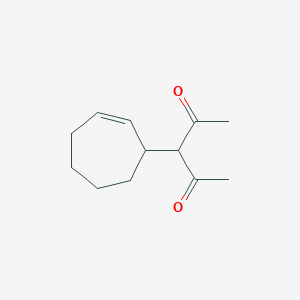
3-(Cyclohept-2-en-1-yl)pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclohept-2-en-1-yl)pentane-2,4-dione is an organic compound with the molecular formula C12H16O2 It is characterized by a cycloheptene ring attached to a pentane-2,4-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohept-2-en-1-yl)pentane-2,4-dione typically involves the reaction of cycloheptene with pentane-2,4-dione under specific conditions. One common method is the Michael addition reaction, where cycloheptene acts as a nucleophile and adds to the β-position of pentane-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the deprotonation of the dione and the subsequent nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclohept-2-en-1-yl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dione to diols or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dione moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of cycloheptene-2,4-dione or cycloheptene carboxylic acids.
Reduction: Formation of cycloheptene-2,4-diol or cycloheptene alcohols.
Substitution: Formation of substituted cycloheptene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Cyclohept-2-en-1-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Cyclohept-2-en-1-yl)pentane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s dione moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the cycloheptene ring can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohept-2-en-1-one: A related compound with a similar cycloheptene ring but lacking the dione moiety.
Pentane-2,4-dione: A simpler dione compound without the cycloheptene ring.
Cyclohex-2-en-1-ylpentane-2,4-dione: A similar compound with a cyclohexene ring instead of a cycloheptene ring.
Uniqueness
3-(Cyclohept-2-en-1-yl)pentane-2,4-dione is unique due to the combination of a cycloheptene ring and a pentane-2,4-dione moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
106915-03-1 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
3-cyclohept-2-en-1-ylpentane-2,4-dione |
InChI |
InChI=1S/C12H18O2/c1-9(13)12(10(2)14)11-7-5-3-4-6-8-11/h5,7,11-12H,3-4,6,8H2,1-2H3 |
InChI-Schlüssel |
NCRATDISVYMPEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1CCCCC=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


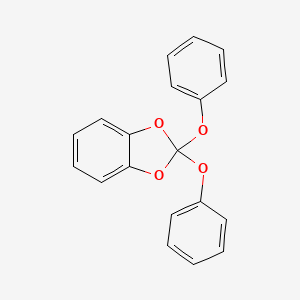
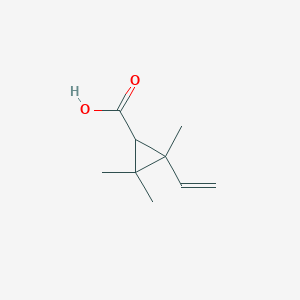
![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
![1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine](/img/structure/B14322987.png)
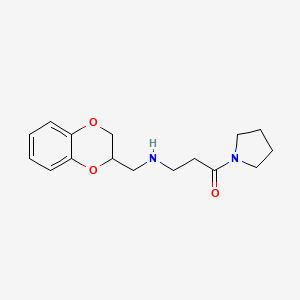
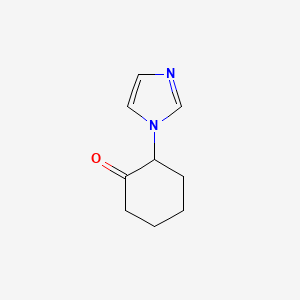

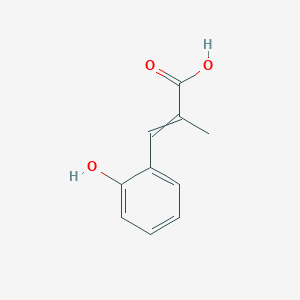
![N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide](/img/structure/B14323009.png)
![Ethyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butanoate](/img/structure/B14323013.png)

